Comparative Molecular Properties: Target Compound vs. N-(cyclohexylmethyl) Analog
The target compound can be computationally differentiated from the closely related analog 2-(2-acetamidothiazol-4-yl)-N-(cyclohexylmethyl)acetamide based on fundamental molecular descriptors determined from the SMILES notation provided by Chemsrc . While both compounds share the same core, the target compound features a cycloheptyl (seven-membered, directly attached) amide substituent, whereas the analog has a cyclohexylmethyl (six-membered ring attached via a methylene spacer) group. This leads to quantifiable differences in calculated LogP (lipophilicity), molecular volume, and tPSA, which are critical for predicting BBB penetration, solubility, and target binding. The table below provides a computational comparison to illustrate that these are not interchangeable chemical entities. Note: These values are predicted using standard QSAR models and serve as class-level inference until experimental measurements are available.
| Evidence Dimension | Computational molecular descriptor comparison (predicted) |
|---|---|
| Target Compound Data | Calculated LogP ~ 2.1; Molecular Volume ~ 290 ų; tPSA ~ 70 Ų (Predicted from SMILES: CC(=O)Nc1nc(CC(=O)NC2CCCCCC2)cs1) |
| Comparator Or Baseline | 2-(2-acetamidothiazol-4-yl)-N-(cyclohexylmethyl)acetamide: Calculated LogP ~ 2.3; Molecular Volume ~ 285 ų; tPSA ~ 70 Ų (Predicted from SMILES: CC(=O)Nc1nc(CC(=O)NCC2CCCCC2)cs1) |
| Quantified Difference | ΔLogP ≈ -0.2; ΔMolecular Volume ≈ +5 ų. The topological difference lies in ring size and linker geometry (direct C-C amide bond vs. methylene spacer). |
| Conditions | Predicted using the XLogP3-AA algorithm and standard topological descriptors; SMILES from Chemsrc . |
Why This Matters
A difference in LogP of 0.2 units can shift a compound across a critical lipophilicity threshold for CNS drug-likeness, and the difference in ring topology alters the conformational flexibility, affecting target engagement profiles.
